Diversoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H34O10 |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one |

InChI |

InChI=1S/C25H34O10/c1-14(10-11-32-16-7-5-15-6-9-20(27)33-17(15)12-16)4-8-19(25(2,3)31)35-24-23(30)22(29)21(28)18(13-26)34-24/h5-7,9-10,12,18-19,21-24,26,28-31H,4,8,11,13H2,1-3H3/b14-10+/t18-,19?,21-,22+,23-,24+/m1/s1 |

InChI Key |

FHSVEVZRJJWBAP-XHCRGHORSA-N |

Isomeric SMILES |

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CCC(C(C)(C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(C(C)(C)O)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Diversoside: A Technical Overview

To our valued scientific community: We are currently unable to provide a detailed technical guide on the mechanism of action for a compound specifically named "Diversoside." Following a comprehensive search of scientific literature and databases, no public information has been found corresponding to this name.

This suggests that "this compound" may be a novel compound, a proprietary drug candidate not yet disclosed in public forums, or potentially an alternative name or misspelling of a known molecule.

To facilitate a thorough and accurate response, we kindly request that researchers, scientists, and drug development professionals provide any of the following clarifying details:

-

Alternative nomenclature: Any known synonyms, chemical names, or internal codenames.

-

Chemical class or structure: Information regarding its classification (e.g., iridoid glycoside, flavonoid, etc.) or its chemical structure would enable a targeted search for compounds with similar scaffolds and known mechanisms.

-

Biological source: If applicable, the plant, marine organism, or microbial source from which this compound is derived.

-

Observed physiological effects: Any preliminary data on its biological activities, such as anti-inflammatory, anti-proliferative, or other effects.

General Mechanisms of Action of Related Glycoside Compounds

While awaiting specific information on this compound, we can provide a general overview of the mechanisms of action for certain classes of glycosides, which may share similarities. For instance, many iridoid glycosides , a class of monoterpenoids, have been studied for their therapeutic potential and exhibit a range of biological activities.

Iridoid glycosides have been reported to exert their effects through the modulation of key signaling pathways involved in inflammation and apoptosis.[1][2]

Anti-Cancer Effects

In the context of cancer, several iridoid glycosides have been shown to inhibit tumor growth by:

-

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the regulation of apoptosis-related signaling pathways.[1][3]

-

Inducing Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.[1][3]

A generalized workflow for investigating the anti-cancer mechanism of a novel glycoside might involve the following steps:

Caption: A general experimental workflow for elucidating the anti-cancer mechanism of a novel compound.

Upon receiving more specific information about this compound, we will be able to provide a comprehensive and tailored technical guide that meets the in-depth requirements of your research. We are committed to supporting the scientific community and look forward to assisting with your inquiry.

References

In Vitro Effects of Diversoside on Cell Lines: A Technical Overview

Absence of scientific literature precludes a detailed analysis of the in vitro effects of Diversoside. Despite a comprehensive search for the compound this compound (CAS No. 55062-36-7), no peer-reviewed studies detailing its effects on cell lines were found. While the compound is available commercially, its biological activity, mechanism of action, and cellular targets remain uncharacterized in publicly available scientific literature.

This guide, therefore, cannot provide specific quantitative data, experimental protocols, or signaling pathway diagrams related to this compound. Instead, it will offer a general framework for the types of in vitro studies typically conducted to characterize a novel compound's effects on cell lines, using examples of methodologies and data presentation that would be relevant should research on this compound become available.

General Methodologies for In Vitro Compound Evaluation

When a new compound like this compound is investigated, a standard cascade of in vitro assays is typically employed to determine its biological activity. These assays are crucial for initial screening, mechanism of action studies, and identifying potential therapeutic applications.

Cell Viability and Cytotoxicity Assays

The initial step is to assess the compound's effect on cell viability and determine its cytotoxic potential across various cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer or normal cell lines are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for specific time points (e.g., 24, 48, 72 hours).

-

MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation:

The quantitative data from such assays are typically summarized in a table.

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| Example: MCF-7 | This compound | 24 | Data N/A |

| (Breast Cancer) | 48 | Data N/A | |

| 72 | Data N/A | ||

| Example: A549 | This compound | 24 | Data N/A |

| (Lung Cancer) | 48 | Data N/A | |

| 72 | Data N/A | ||

| Example: HDF | This compound | 24 | Data N/A |

| (Normal Fibroblast) | 48 | Data N/A | |

| 72 | Data N/A |

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are performed.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Cells are treated with the compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation:

The percentage of cells in each quadrant is quantified and presented in a table.

| Cell Line | Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| Example: MCF-7 | Control | Data N/A | Data N/A | Data N/A | Data N/A |

| This compound (IC50) | Data N/A | Data N/A | Data N/A | Data N/A |

Cell Cycle Analysis

To investigate if the compound affects cell cycle progression, flow cytometry analysis of DNA content is conducted.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle

-

Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Example: MCF-7 | Control | Data N/A | Data N/A | Data N/A |

| This compound (IC50) | Data N/A | Data N/A | Data N/A |

Potential Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been identified for this compound, the following diagrams illustrate common pathways investigated in cancer research and a general experimental workflow for characterizing a novel compound.

Caption: General workflow for characterizing a novel compound.

Caption: A simplified diagram of apoptosis signaling pathways.

Conclusion

The biological effects of this compound remain to be elucidated. The methodologies, data presentation formats, and workflow diagrams provided in this guide serve as a template for the types of studies that are necessary to characterize its in vitro effects on cell lines. Future research is required to determine if this compound possesses any cytotoxic, anti-proliferative, or other biological activities that would warrant further investigation as a potential therapeutic agent. Researchers interested in this compound are encouraged to perform the foundational in vitro assays described herein to begin to unravel its pharmacological profile.

In Vivo Studies of Diversoside: An Overview of Preclinical Evaluation in Animal Models

A comprehensive review of the existing scientific literature reveals a notable absence of published in vivo studies conducted on a compound specifically identified as "Diversoside" in animal models. While the principles of in vivo research are well-established for evaluating the therapeutic potential and safety of novel chemical entities, specific data pertaining to this compound's efficacy, toxicity, and pharmacokinetic profile in living organisms remains unavailable in the public domain.

This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the standard methodologies and conceptual frameworks applied in the preclinical evaluation of novel compounds. In the absence of specific data for this compound, this document will outline the typical experimental workflows, data presentation formats, and signaling pathway visualizations that would be integral to a comprehensive in vivo assessment.

General Principles of In Vivo Compound Evaluation

The preclinical development of any new therapeutic agent involves a rigorous series of in vivo studies to characterize its biological activity, safety, and disposition within a living system. These studies are crucial for establishing a rationale for human clinical trials. The primary areas of investigation include:

-

Pharmacodynamics (PD): What the drug does to the body. This involves assessing the therapeutic effects of the compound in relevant animal models of disease.

-

Pharmacokinetics (PK): What the body does to the drug. This includes the study of its absorption, distribution, metabolism, and excretion (ADME).

-

Toxicology: The potential adverse effects of the compound. These studies determine the safety profile and identify potential target organs for toxicity.

Hypothetical Experimental Workflow for a Novel Compound

To illustrate the process, the following diagram outlines a typical experimental workflow for the in vivo evaluation of a hypothetical novel compound.

Data Presentation: Standardized Tables for In Vivo Data

Quantitative data from in vivo studies are typically summarized in structured tables to facilitate comparison and interpretation. Below are examples of tables that would be used to present data for a compound like this compound, should such data become available.

Table 1: Hypothetical Acute Oral Toxicity of "Compound X" in Rodents

| Species | Strain | Sex | N | Dose (mg/kg) | Mortality | Clinical Signs |

| Mouse | C57BL/6 | M | 5 | 500 | 0/5 | No observable signs |

| Mouse | C57BL/6 | F | 5 | 500 | 0/5 | No observable signs |

| Rat | Sprague-Dawley | M | 5 | 1000 | 1/5 | Lethargy, piloerection |

| Rat | Sprague-Dawley | F | 5 | 1000 | 0/5 | Lethargy |

Table 2: Hypothetical Pharmacokinetic Parameters of "Compound X" in Rats Following a Single Intravenous Dose (10 mg/kg)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 1250 ± 150 |

| T½ | h | 4.2 ± 0.8 |

| AUC(0-inf) | ng*h/mL | 4800 ± 600 |

| Vd | L/kg | 2.5 ± 0.5 |

| CL | L/h/kg | 2.1 ± 0.3 |

Experimental Protocols: Foundational Methodologies

Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. For any in vivo study of a novel compound, the following details would be meticulously documented.

Acute Toxicity Study Protocol (Based on OECD Guidelines)

-

Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), nulliparous and non-pregnant females.

-

Housing: Animals are housed in controlled conditions (temperature, humidity, light-dark cycle) with ad libitum access to food and water.

-

Acclimatization: A minimum of 5 days of acclimatization before the study begins.

-

Dose Administration: The test compound is administered orally (gavage) or via the intended clinical route in a suitable vehicle. A control group receives the vehicle alone.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at specified intervals for at least 14 days.

-

Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.

Pharmacokinetic Study Protocol

-

Animal Model: Typically, rats or mice fitted with indwelling catheters for serial blood sampling.

-

Dose Administration: The compound is administered intravenously (to determine clearance and volume of distribution) and orally (to determine bioavailability).

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

-

Sample Processing: Plasma is separated from the blood samples and stored frozen until analysis.

-

Bioanalysis: The concentration of the compound in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis.

Visualization of Cellular Mechanisms

Should the mechanism of action of a compound like this compound be elucidated, diagrams illustrating the affected signaling pathways would be crucial for understanding its pharmacological effects. The following is a hypothetical example of a signaling pathway that could be modulated by a therapeutic agent.

Conclusion

While specific in vivo data for this compound are not currently available in the scientific literature, the established principles and methodologies for preclinical drug evaluation provide a clear roadmap for how such a compound would be investigated. This guide offers a framework for understanding the necessary steps, from initial toxicity screening to detailed pharmacokinetic and pharmacodynamic assessments. The structured presentation of data and the visualization of experimental workflows and biological pathways are critical components of this process, ensuring clarity, comparability, and a solid foundation for potential clinical development. Researchers interested in the in vivo properties of this compound are encouraged to consult forthcoming publications or proprietary research for specific data.

Tiliroside: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliroside (B191647), a glycosidic flavonoid, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities.[1] Found in various medicinal and dietary plants, tiliroside has demonstrated promising anti-inflammatory, antioxidant, and anticancer properties in a range of preclinical studies. This technical guide provides a comprehensive overview of the biological activity screening of tiliroside, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Quantitative Biological Activity Data

The biological activities of tiliroside have been quantified in numerous studies. The following tables summarize the key findings for its anti-inflammatory, antioxidant, and anti-cancer effects.

Table 1: Anti-Inflammatory Activity of Tiliroside

| Assay | Model System | Test Concentration/Dose | Inhibition/Effect | Reference |

| TPA-induced mouse ear edema | In vivo (mice) | ED₅₀ = 357 µ g/ear | Significant reduction of edema and leukocyte infiltration | [2] |

| Phospholipase A₂-induced mouse paw edema | In vivo (mice) | ED₅₀ = 35.6 mg/kg | Significant inhibition of edema | [2][3] |

| iNOS and COX-2 Expression | LPS-activated RAW 264.7 macrophages | Not specified | Downregulation of iNOS and COX-2 protein expression | [4] |

| JNK and p38 Phosphorylation | LPS-activated RAW 264.7 macrophages | Not specified | Significant inhibition of JNK and p38 phosphorylation | [4] |

Table 2: Antioxidant Activity of Tiliroside

| Assay | Method | IC₅₀ / SC₅₀ Value | Reference |

| DPPH radical scavenging | In vitro | IC₅₀ = 6 µM | [2] |

| Superoxide radical scavenging | Xanthine/xanthine oxidase system | IC₅₀ = 21.3 µM | [2] |

| Enzymatic lipid peroxidation | Rat liver microsomes | IC₅₀ = 12.6 µM | [2] |

| Non-enzymatic lipid peroxidation | Rat liver microsomes | IC₅₀ = 28 µM | [2] |

| DPPH radical scavenging | In vitro | SC₅₀ ≈ 31.9 µg/mL | [5] |

| Oxygen Radical Absorbance Capacity (ORAC) | In vitro | 4581 µmol of Trolox equivalents/g | [5] |

Table 3: Anti-Cancer Activity of Tiliroside

| Cell Line | Cancer Type | Assay | IC₅₀ Value | Reference |

| T47D | Breast Cancer | MTT assay | 67.79 µg/mL | [6] |

| MCF7 | Breast Cancer | MTT assay | 112.77 µg/mL | [6] |

| AGS | Gastric Cancer | Not specified | IC₅₀ << 160 µM | [7] |

| SNU-387, LMH/2A, McA-RH7777, N1-S1 Fudr | Liver Cancer | MTT assay | Not specified | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of tiliroside.

Anti-Inflammatory Assays

-

TPA-Induced Mouse Ear Edema:

-

A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of one ear of a mouse to induce inflammation.

-

Tiliroside, dissolved in a vehicle, is topically applied to the ear at various concentrations, typically 30 minutes before or after TPA application.

-

A control group receives the vehicle only.

-

After a specified time (e.g., 6 hours), the thickness of the ear is measured using a micrometer.

-

The percentage of edema inhibition is calculated by comparing the ear thickness of the tiliroside-treated group with the control group.[2]

-

For histological analysis, ear biopsies can be taken to assess leukocyte infiltration.

-

-

LPS-Stimulated Macrophage Assay:

-

RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cells are pre-treated with various concentrations of tiliroside for a specific duration (e.g., 1 hour).

-

Lipopolysaccharide (LPS) is then added to the culture medium to induce an inflammatory response.

-

After incubation (e.g., 24 hours), the cell culture supernatant can be collected to measure the levels of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 using Griess reagent and ELISA kits, respectively.

-

Cell lysates are prepared to analyze the protein expression of iNOS, COX-2, and the phosphorylation status of signaling proteins (e.g., MAPKs, NF-κB) by Western blotting.[4]

-

Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Various concentrations of tiliroside are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the tiliroside-containing samples to a control (DPPH solution without sample). The IC₅₀ value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined.[2]

-

Anti-Cancer Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay:

-

Cancer cells (e.g., T47D, MCF7) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of tiliroside for a specific period (e.g., 48 or 72 hours).

-

After the treatment period, the medium is replaced with a fresh medium containing MTT solution.

-

The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (around 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.[6]

-

Signaling Pathways and Mechanisms of Action

The biological effects of tiliroside are mediated through its interaction with various cellular signaling pathways.

Anti-Inflammatory Signaling Pathway

Tiliroside exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, tiliroside has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[4] This inhibition leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Tiliroside's inhibition of the MAPK signaling pathway.

Antiproliferative Mechanism in Breast Cancer

In breast cancer cell lines, tiliroside has been shown to induce apoptosis through both extrinsic and intrinsic pathways. In T47D cells, it activates both Caspase 8 (extrinsic) and Caspase 9 (intrinsic) and decreases the expression of the anti-apoptotic protein Bcl-2.[6] In MCF7 cells, the mechanism appears to be primarily through the extrinsic pathway, with an increase in Caspase 8 expression.[6]

Antiproliferative mechanisms of tiliroside in breast cancer cells.

Conclusion

Tiliroside exhibits a compelling profile of biological activities, with robust anti-inflammatory, antioxidant, and anti-cancer effects demonstrated in various preclinical models. Its mechanisms of action, involving the modulation of key signaling pathways such as MAPK and the induction of apoptosis, underscore its therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of tiliroside as a potential therapeutic agent. Future studies should focus on its bioavailability, in vivo efficacy in more complex disease models, and safety profile to pave the way for potential clinical applications.

References

- 1. phytopharmajournal.com [phytopharmajournal.com]

- 2. Assessment of the anti-inflammatory activity and free radical scavenger activity of tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Antioxidant Properties of the Extract, Tiliroside, and Patuletin 3-O-β-D-Glucopyranoside from Pfaffia townsendii (Amaranthaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tiliroside, the major component of Agrimonia pilosa Ledeb ethanol extract, inhibits MAPK/JNK/p38-mediated inflammation in lipopolysaccharide-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory and Antioxidant Properties of the Extract, Tiliroside, and Patuletin 3-O- β-D-Glucopyranoside from Pfaffia townsendii (Amaranthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. njppp.com [njppp.com]

- 7. Tiliroside Combined with Anti-MUC1 Monoclonal Antibody as Promising Anti-Cancer Strategy in AGS Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tiliroside: anti-liver cancer effects and investigation of aldose reductase inhibition properties with molecular modeling studies [archivesofmedicalscience.com]

Unveiling the Potential of Diversoside: A Technical Guide to its Emerging Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diversoside, an iridoid glycoside found in various medicinal plants, including those used in traditional Chinese medicine, is emerging as a compound of significant interest in molecular biology and drug discovery.[1] As a member of the diverse iridoid class of monoterpenoids, this compound shares a core chemical structure that has been associated with a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its potential applications in molecular biology, with a particular emphasis on its predicted role in key signaling pathways. While much of the data on this compound is currently derived from computational network pharmacology studies, these findings present a compelling case for further empirical investigation. This document aims to serve as a foundational resource for researchers poised to explore the therapeutic and research potential of this promising molecule.

Computational Pharmacokinetic Profile of this compound

Network pharmacology studies have provided initial insights into the potential drug-like properties of this compound. These computational models predict key pharmacokinetic parameters that are crucial for assessing a compound's potential as a therapeutic agent. The following table summarizes the available quantitative data for this compound based on these predictive studies.

| Parameter | Predicted Value | Significance | Data Source |

| Oral Bioavailability (OB) | 67.57% | Indicates potential for good absorption after oral administration. | [3][4][5] |

| Drug-likeness (DL) | 0.31 | A qualitative assessment of the compound's potential to be a drug candidate based on its molecular properties. | [3][4][5] |

Note: These values are the result of computational predictions and require experimental validation.

Predicted Molecular Mechanisms: Modulation of the PI3K/Akt Signaling Pathway

A significant finding from network pharmacology analyses is the predicted interaction of this compound with the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3][4] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7] Dysregulation of the PI3K/Akt pathway is a hallmark of many diseases, most notably cancer, making it a key target for therapeutic intervention.[6][8]

The PI3K/Akt pathway is activated by various extracellular signals, leading to the phosphorylation and activation of Akt.[6] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation.[6] Computational studies suggest that this compound may exert its biological effects by modulating this pathway.[3][4] While direct experimental evidence for this compound is still forthcoming, studies on other iridoid glycosides have shown that they can indeed modulate the PI3K/Akt pathway, providing a strong rationale for investigating this compound in this context.[9][10] For instance, certain iridoid glucosides have been shown to activate the PI3K/Akt pathway to enhance insulin (B600854) sensitivity.[9]

References

- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchopenworld.com [researchopenworld.com]

- 4. researchopenworld.com [researchopenworld.com]

- 5. researchopenworld.com [researchopenworld.com]

- 6. benchchem.com [benchchem.com]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ijbms.mums.ac.ir [ijbms.mums.ac.ir]

Preliminary Toxicity Assessment of Diversoside: A Methodological Overview

Disclaimer: As of December 2025, a comprehensive toxicological profile for the specific compound "Diversoside" is not available in the public scientific literature. This guide, therefore, outlines the standard methodologies and experimental protocols that would be employed in a preliminary toxicity assessment of a novel compound like this compound, drawing parallels from structurally related compounds where applicable. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational framework for such an evaluation.

Executive Summary

The initial safety evaluation of any new chemical entity is a critical step in the drug development process. This process involves a tiered approach, beginning with in vitro assays and progressing to in vivo studies to identify potential toxicities. This technical guide details the requisite experimental protocols, data presentation standards, and logical workflows for a preliminary toxicity assessment of a hypothetical compound, "this compound." The methodologies described adhere to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data robustness and regulatory acceptance.

In Vitro Toxicity Assessment

In vitro toxicology studies are essential for early-stage screening to identify potential hazards and reduce the reliance on animal testing.[1] These assays provide insights into the cytotoxic and genotoxic potential of a compound.

Cytotoxicity Assays

Cytotoxicity assays are performed to determine the concentration at which a substance becomes toxic to cells.[2] Common methods include:

-

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

-

Neutral Red Uptake (NRU) Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in the lysosomes.

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells as a measure of cytotoxicity.

Table 1: Representative In Vitro Cytotoxicity Data

| Assay Type | Cell Line | IC50 (µM) |

| MTT | HepG2 (Human Liver) | Data not available |

| NRU | V79 (Hamster Lung) | Data not available |

| LDH | Caco-2 (Human Intestinal) | Data not available |

| IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. |

Genotoxicity Assays

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. Standard in vitro genotoxicity tests include:

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis to assess the mutagenic potential of a compound.

-

In Vitro Micronucleus Test: This assay detects the formation of micronuclei in the cytoplasm of interphase cells, which are indicative of chromosomal damage or aneuploidy.

-

Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells.[3]

Table 2: Representative In Vitro Genotoxicity Data

| Assay Type | Test System | Result |

| Ames Test | S. typhimurium (TA98, TA100) | Data not available |

| Micronucleus Test | Human Peripheral Blood Lymphocytes | Data not available |

| Comet Assay | Human Dermal Fibroblasts | Data not available |

In Vivo Toxicity Assessment

In vivo studies are conducted to evaluate the overall effects of a substance on a living organism.[4][5] These studies are typically performed in rodent and non-rodent models.[2]

Acute Oral Toxicity

The acute oral toxicity study provides information on the adverse effects of a single high dose of a substance. The primary endpoint is the determination of the LD50 (median lethal dose), which is the dose that is lethal to 50% of the test animals.[6]

Experimental Protocol: Acute Oral Toxicity (Following OECD Guideline 423)

-

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females, are used.

-

Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.

-

Dosing: A single dose of the test substance is administered orally by gavage. A stepwise procedure is used with a starting dose based on available data or a default of 300 mg/kg.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the study.

Table 3: Representative Acute Oral Toxicity Data

| Animal Model | LD50 (mg/kg) | Clinical Signs |

| Rat (Female) | Data not available | Data not available |

| Mouse (Male) | Data not available | Data not available |

Sub-chronic Toxicity

Sub-chronic toxicity studies assess the adverse effects of repeated dosing over a longer period, typically 28 or 90 days. These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).[7]

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (Following OECD Guideline 407)

-

Test Animals: Rats of both sexes are used.

-

Dose Groups: At least three dose levels and a control group are used, with 5-10 animals per sex per group.

-

Dosing: The test substance is administered daily by oral gavage for 28 days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study.

-

Pathology: A full necropsy is performed, and organ weights are recorded. Histopathological examination of major organs and tissues is conducted.

Table 4: Representative Sub-chronic Toxicity Data (28-Day Study)

| Parameter | Dose Group 1 (Low) | Dose Group 2 (Mid) | Dose Group 3 (High) | NOAEL (mg/kg/day) |

| Body Weight Gain | Data not available | Data not available | Data not available | Data not available |

| Hematology | Data not available | Data not available | Data not available | |

| Clinical Biochemistry | Data not available | Data not available | Data not available | |

| Organ Weights | Data not available | Data not available | Data not available | |

| Histopathology | Data not available | Data not available | Data not available |

Visualizations

Experimental Workflow for Toxicity Assessment

Caption: A generalized workflow for the preliminary toxicity assessment of a novel compound.

Logical Relationship of Key Toxicological Endpoints

Caption: The relationship between cellular and organism-level toxicological endpoints.

Conclusion

The preliminary toxicity assessment of a new chemical entity such as "this compound" requires a systematic and multi-faceted approach. The described in vitro and in vivo methodologies provide a robust framework for identifying potential hazards, determining dose-response relationships, and establishing a preliminary safety profile. The data generated from these studies are fundamental for making informed decisions regarding the continued development of the compound and for the design of more extensive, long-term toxicity studies. It is imperative that all studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure data integrity and regulatory acceptance.

References

- 1. criver.com [criver.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Toxicology | MuriGenics [murigenics.com]

- 5. youtube.com [youtube.com]

- 6. What is the difference between LD50 and TD50? | AAT Bioquest [aatbio.com]

- 7. The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Derivatives of Diversoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diversoside (B1163461), a naturally occurring coumarin (B35378) glycoside isolated from Aster subspicatus, presents a unique structural scaffold featuring a coumarin core, a deoxy sugar moiety, and a terpenoid-derived side chain. This intricate architecture makes it an interesting target for both biosynthetic studies and synthetic chemistry, and a potential lead for drug discovery. This technical guide provides a comprehensive overview of the plausible biosynthetic and chemical synthesis pathways of this compound, based on established biochemical and organic synthesis principles. Furthermore, it delves into the known biological activities of a structurally related compound, offering insights into the potential therapeutic applications of this compound and its prospective derivatives. Detailed experimental methodologies for key synthetic steps are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Introduction

Natural products continue to be a vital source of inspiration for the development of new therapeutic agents. Coumarins, a class of benzopyrone-containing compounds, are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties. Glycosylation and the attachment of lipophilic side chains, such as terpenoids, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these core structures.

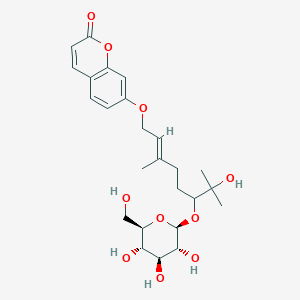

This compound (CAS 55062-36-7; C25H34O10) is a prime example of such a modified coumarin. Its structure, characterized by the fusion of these three distinct chemical motifs, suggests a complex biosynthetic origin and presents a challenging synthetic target. Understanding the synthesis of this compound is crucial for producing it and its analogs for further biological evaluation.

This compound: Structure and Properties

The chemical structure of this compound is presented below:

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 55062-36-7 |

| Molecular Formula | C25H34O10 |

| Molecular Weight | 494.53 g/mol |

| Class | Coumarin Glycoside |

| Natural Source | Aster subspicatus[1] |

Proposed Biosynthesis Pathway of this compound

While the specific enzymatic pathway for this compound biosynthesis has not been fully elucidated, a plausible route can be proposed based on the known biosynthesis of its constituent parts: the coumarin core, the deoxy sugar, and the terpenoid side chain.

The biosynthesis likely begins with the shikimate pathway, leading to the formation of cinnamic acid, a precursor for coumarins. The terpenoid side chain is likely derived from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all terpenoids. The deoxy sugar moiety is synthesized from glucose through a series of enzymatic modifications. Finally, glycosyltransferases and prenyltransferases would catalyze the assembly of these three components.

Caption: Proposed biosynthetic pathway of this compound.

Proposed Chemical Synthesis Pathway of this compound

A total chemical synthesis of this compound would be a complex undertaking, likely involving a convergent strategy where the three main components are synthesized separately and then coupled.

-

Synthesis of the Coumarin Core: The coumarin core can be synthesized via several established methods, such as the Pechmann condensation, Perkin reaction, or Wittig reaction, starting from a suitably substituted phenol.

-

Synthesis of the Terpenoid Side Chain: The chiral terpenoid side chain could be synthesized from a chiral pool starting material or through an asymmetric synthesis approach.

-

Synthesis of the Deoxy Sugar: The deoxy sugar can be prepared from a common monosaccharide like glucose through a series of protection, deoxygenation, and activation steps to form a glycosyl donor.

-

Coupling and Glycosylation: The terpenoid side chain would first be attached to the coumarin core, likely through an ether or C-C bond formation. The final step would be the glycosylation of the coumarin-terpenoid intermediate with the activated deoxy sugar donor.

Caption: Proposed chemical synthesis workflow for this compound.

Derivatives and Biological Activity

While specific biological activity data for this compound is limited in the public domain, the bioactivity of its source, Aster subspicatus, and related coumarin and iridoid compounds can provide valuable insights. Extracts of Aster species have been traditionally used for their anti-inflammatory and respiratory benefits.[2][3]

A known compound isolated from Aster subspicatus alongside this compound is the sesquiterpene lactone, 8α-acetoxy-1α-hydroxy-3α,4α-epoxy-5α,7αH-9,11(13)-guaiadien-12,6α-olide.[4] While not a direct derivative, its co-occurrence suggests that compounds from this plant may possess interesting biological profiles.

The synthesis of this compound derivatives could be a promising strategy for drug discovery. Modifications could include:

-

Alteration of the coumarin core: Introducing different substituents on the aromatic ring to modulate electronic properties and target interactions.

-

Modification of the terpenoid side chain: Varying the length, branching, and functional groups to optimize lipophilicity and binding affinity.

-

Variation of the sugar moiety: Introducing different sugars or altering their stereochemistry to affect solubility and metabolic stability.

Experimental Protocols

The following are generalized experimental protocols for key reactions that would be involved in the synthesis of a coumarin glycoside like this compound.

Pechmann Condensation for Coumarin Synthesis

Objective: To synthesize a 7-hydroxycoumarin core.

Materials:

-

Ethyl acetoacetate (B1235776)

-

Concentrated sulfuric acid

Procedure:

-

Chill a mixture of resorcinol and ethyl acetoacetate in an ice bath.

-

Slowly add concentrated sulfuric acid with constant stirring, keeping the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stand at room temperature for 18-24 hours.

-

Pour the reaction mixture into a beaker of crushed ice and water.

-

Collect the precipitated solid by filtration, wash with cold water until the washings are neutral to litmus.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Glycosylation of a Coumarin (Koenigs-Knorr Method)

Objective: To glycosylate a hydroxycoumarin with an activated sugar donor.

Materials:

-

7-Hydroxycoumarin derivative (aglycone)

-

Acetobromo-α-D-glucose (glycosyl donor)

-

Silver(I) oxide or silver carbonate (promoter)

-

Dichloromethane (anhydrous)

-

Molecular sieves (4Å)

Procedure:

-

To a solution of the 7-hydroxycoumarin derivative in anhydrous dichloromethane, add freshly activated molecular sieves.

-

Add the acetobromo-α-D-glucose and the silver promoter.

-

Stir the reaction mixture in the dark at room temperature for 24-48 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite.

-

Wash the filtrate with sodium thiosulfate (B1220275) solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the protected coumarin glycoside.

-

Deprotect the acetyl groups using Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) to obtain the final coumarin glycoside.

Signaling Pathways

The biological activity of coumarin derivatives is often attributed to their interaction with various cellular signaling pathways. For instance, many coumarins exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by a this compound derivative.

Conclusion

This compound represents a fascinating natural product with a complex and synthetically challenging structure. While its full biological potential is yet to be unlocked, its unique combination of a coumarin core, a deoxy sugar, and a terpenoid moiety makes it and its future derivatives promising candidates for drug discovery and development. The proposed biosynthetic and chemical synthesis pathways outlined in this guide provide a roadmap for researchers to access this molecule and explore its therapeutic applications. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted and will undoubtedly contribute to the advancement of natural product-based drug discovery.

References

Unveiling the Therapeutic Promise of Diversoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diversoside, a naturally occurring coumarin (B35378) compound, has emerged as a molecule of interest within the scientific community. Isolated from various plant sources, including the aerial parts of Aster subspicatus, the roots of Ferula diversivittata, and Notopterygium forbesii, this compound belongs to a well-known class of phytochemicals lauded for their diverse pharmacological activities. While direct and extensive research on this compound is still in its nascent stages, the broader family of coumarins provides a strong foundation for predicting its therapeutic potential. This technical guide aims to synthesize the current knowledge on this compound, and by drawing parallels with structurally related coumarins, explore its potential mechanisms of action, and provide a framework for future research and drug development.

Chemical Profile of this compound

A clear understanding of the chemical identity of this compound is fundamental to exploring its biological activities.

| Property | Value |

| Chemical Name | 7-[[(2E,6R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-3,7-dimethyloct-2-en-1-yl]oxy]chromen-2-one |

| Molecular Formula | C25H34O10 |

| Molecular Weight | 494.53 g/mol |

| CAS Number | 55062-36-7 |

| Class | Coumarin |

Potential Therapeutic Applications

Based on the established pharmacological activities of the coumarin scaffold, this compound is hypothesized to possess a range of therapeutic applications. Preliminary evidence for some of these activities comes from studies on extracts containing this compound and on related coumarin compounds.

Anti-inflammatory Activity

Coumarins are well-documented for their anti-inflammatory properties, which are often attributed to their ability to modulate key inflammatory pathways.[1][2][3][4] The potential anti-inflammatory action of this compound represents a significant area for investigation.

Potential Mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: Coumarins can inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.[1]

-

Modulation of Signaling Pathways: Coumarins have been shown to interfere with major inflammatory signaling cascades, including the NF-κB, MAPK, and JAK/STAT pathways.[4][5]

Anticancer Potential

The anticancer activity of coumarins is a subject of intense research, with various derivatives demonstrating cytotoxicity against a range of cancer cell lines.[6][7][8][9]

Potential Mechanisms:

-

Induction of Apoptosis: Coumarins can trigger programmed cell death in cancer cells through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.[7]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[7]

-

Inhibition of Angiogenesis: Some coumarins can inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[10]

Neuroprotective Effects

Several coumarin derivatives have exhibited neuroprotective properties, suggesting a potential role for this compound in the management of neurodegenerative diseases.[11][12][13]

Potential Mechanisms:

-

Activation of Neuroprotective Pathways: Compounds similar to this compound have been shown to activate the TRKB-CREB-BDNF pathway, which is crucial for neuronal survival and plasticity.[11][14][15]

-

Reduction of Oxidative Stress: The antioxidant properties of coumarins can help protect neuronal cells from damage induced by reactive oxygen species.

-

Inhibition of Apoptotic Pathways: By reducing the activity of caspases, coumarins can prevent neuronal cell death.[11]

Anticoagulant Activity

The discovery of warfarin, a coumarin derivative, cemented the role of this class of compounds in anticoagulant therapy.[16][17]

Potential Mechanism:

-

Vitamin K Antagonism: Coumarins typically exert their anticoagulant effect by inhibiting the vitamin K epoxide reductase complex, which is essential for the synthesis of several clotting factors.[18][19]

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section outlines detailed methodologies for key experiments.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells.

-

Incubate the plates for an additional 24 hours.

Measurement of Nitric Oxide:

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[20]

In Vitro Anticancer Assay: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound on cancer cell lines.[21]

Procedure:

-

Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound and incubate for 24-72 hours.

-

Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.

-

Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability and the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Neuroprotection Model

Animal models are crucial for evaluating the neuroprotective effects of compounds in a physiological context.[22]

Model:

-

Scopolamine-induced memory impairment in mice: Scopolamine is a muscarinic receptor antagonist that induces cognitive deficits, mimicking aspects of neurodegenerative diseases.

Procedure:

-

Administer this compound to mice for a specified period (e.g., 7-14 days).

-

Induce amnesia by injecting scopolamine.

-

Assess cognitive function using behavioral tests such as the Morris water maze or passive avoidance test.

-

After the behavioral tests, brain tissue can be collected for biochemical and histological analysis to evaluate markers of oxidative stress, inflammation, and neuronal damage.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the potential therapeutic actions of this compound is essential for a deeper understanding.

References

- 1. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]

- 5. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Potential of Coumarin and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. mdpi.com [mdpi.com]

- 11. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [journals.eco-vector.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Relationship between structure and anticoagulant activity of coumarin derivatives. | Semantic Scholar [semanticscholar.org]

- 17. Coumarin derivatives from Ainsliaea fragrans and their anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vitamin K and coumarin anticoagulants: dependence of anticoagulant effect on inhibition of vitamin K transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]

Early-Stage Research on Diversoside's Efficacy: A Technical Whitepaper

Disclaimer: Direct experimental data on the efficacy of Diversoside (CAS No. 55062-36-7) is limited in publicly available literature. This document provides an in-depth guide based on early-stage research conducted on structurally related iridoid glycosides, particularly those isolated from the Patrinia genus, to infer the potential therapeutic efficacy and mechanisms of action of this compound.

Introduction

This compound is an iridoid glycoside, a class of monoterpenoids known for a wide range of biological activities. Iridoids are secondary metabolites found in a variety of medicinal plants and have been the subject of research for their anti-inflammatory, anti-tumor, neuroprotective, and hepatoprotective effects.[1] The genus Patrinia, a known source of iridoid glycosides, has been traditionally used in Asian medicine to treat various inflammatory conditions.[1][2] This whitepaper summarizes the preclinical evidence for the efficacy of iridoid glycosides from Patrinia species, providing a foundational understanding for researchers and drug development professionals interested in this compound.

Quantitative Data on Bioactivity

The following table summarizes the quantitative data on the anti-inflammatory activity of iridoid glycosides isolated from Patrinia species. This data is crucial for understanding the potential potency of this compound.

| Compound | Bioactivity | Assay | Cell Line | IC50 Value (μM) | Source |

| Iridoid Compound 4 | Nitric Oxide (NO) Inhibition | LPS-stimulated | BV-2 microglia | 6.48 | [3] |

| Patriniscabioside A | NF-κB Inhibition | Reporter Gene Assay | - | - | [1] |

| Patriniscabioside B | NF-κB Inhibition | Reporter Gene Assay | - | - | [1] |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used to evaluate the efficacy of iridoid glycosides from Patrinia.

This assay is a standard method to screen for anti-inflammatory activity.

-

Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., iridoid glycosides) for 1 hour.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium.

-

Measurement of NO Production: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-only treated control.

-

Cell Viability: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed NO inhibition is not due to cytotoxicity.

This assay elucidates the mechanism of action by measuring the inhibition of the NF-κB signaling pathway.

-

Cell Transfection: A suitable cell line is co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment and Stimulation: Transfected cells are pre-treated with the test compounds, followed by stimulation with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS.

-

Luciferase Assay: After incubation, cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of the compound on NF-κB activation is determined by comparing the relative luciferase activity in compound-treated cells to that in stimulated, untreated cells.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the early-stage research of iridoid glycosides.

Caption: NF-κB Signaling Pathway Inhibition by Iridoid Glycosides.

Caption: In Vitro Anti-inflammatory Screening Workflow.

Conclusion and Future Directions

The early-stage research on iridoid glycosides from Patrinia species suggests a promising anti-inflammatory potential, primarily through the inhibition of the NF-κB signaling pathway. The quantitative data, although not specific to this compound, indicates that compounds of this class can exhibit potent bioactivity.

For the advancement of this compound as a potential therapeutic agent, the following steps are recommended:

-

Isolation and Purification: Isolation of this compound in sufficient quantities for rigorous preclinical testing.

-

In Vitro Efficacy Studies: Direct evaluation of this compound's anti-inflammatory and anti-tumor activities using the protocols outlined in this guide.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Assessment of the efficacy, pharmacokinetics, and safety of this compound in relevant animal models of inflammatory diseases or cancer.

This technical guide provides a solid framework for initiating and advancing the preclinical development of this compound, leveraging the existing knowledge of its chemical class.

References

An In-depth Technical Guide to the Pharmacokinetics of Verproside (Diversoside)

A Note on Terminology: The term "Diversoside" did not yield specific findings in the scientific literature. However, extensive research exists for "Verproside," an iridoid glycoside with closely related characteristics. This guide will proceed under the assumption that "this compound" refers to Verproside (B192646) and will focus on the pharmacokinetic profile of this compound.

Introduction

Verproside is a catalpol (B1668604) derivative iridoid glycoside that has been isolated from plants such as Pseudolysimachion rotundum var. subintegrum. It has garnered significant interest within the scientific community due to its potential therapeutic applications, including anti-inflammatory, antinociceptive, antioxidant, and anti-asthmatic properties.[1][2] A thorough understanding of its pharmacokinetics—the study of its absorption, distribution, metabolism, and excretion (ADME)—is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge of Verproside's pharmacokinetic profile, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetic Profile of Verproside

The pharmacokinetic properties of Verproside have been primarily investigated in rat models. These studies reveal a complex process of metabolism and elimination, with key quantitative data summarized below.

Absorption

Detailed quantitative data on the oral absorption of Verproside is limited. However, studies on its oral bioavailability suggest that it is low. For instance, after oral administration in rats, the absolute bioavailability was found to be 0.3% and 0.5% for doses of 50 and 100 mg/kg, respectively. This low bioavailability is likely attributable to significant first-pass metabolism.

Distribution

Specific tissue distribution studies for Verproside are not extensively detailed in the available literature. The volume of distribution at steady state (Vss) in rats was found to be dose-independent.

Metabolism

Verproside undergoes extensive metabolism in rats, primarily through O-methylation, glucuronidation, sulfation, and hydrolysis.[1][2] A total of 21 metabolites have been identified in the bile and urine of rats following intravenous administration.[1][2] The major metabolic pathways involve the O-methylation of Verproside to Picroside II and Isovanilloylcatalpol, which are then further conjugated through glucuronidation and sulfation.[1] In vitro studies using rat hepatocytes have identified Verproside sulfate (B86663) as a major metabolite.[1][2]

Table 1: Identified Metabolites of Verproside in Rats [1][2]

| Metabolite ID | Metabolite Name |

| M1, M2 | Verproside glucuronides |

| M3, M4 | Verproside sulfates |

| M5 | Picroside II |

| M6 | Isovanilloylcatalpol |

| M7 | M5 glucuronide |

| M8 | M6 glucuronide |

| M9 | M5 sulfate |

| M10 | M6 sulfate |

| M11 | 3,4-dihydroxybenzoic acid |

| M12 | M11 glucuronide |

| M13, M14 | M11 sulfates |

| M15 | 3-methoxy-4-hydroxybenzoic acid |

| M16 | 3-hydroxy-4-methoxybenzoic acid |

| M17, M18 | M15 glucuronides |

| M19 | M16 glucuronide |

| M20 | M15 sulfate |

| M21 | M16 sulfate |

Excretion

Verproside and its metabolites are excreted through both renal and biliary pathways. Following intravenous administration in rats, a small percentage of the parent drug is recovered in the urine and bile.

Table 2: Excretion of Verproside in Rats after Intravenous Administration [1][2]

| Excretion Route | Percentage of Dose Recovered |

| Bile | 0.77% |

| Urine | 4.48% |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of Verproside are not explicitly published. However, based on general methodologies for studying iridoid glycosides in rats, a representative protocol can be outlined.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats are typically used. Animals are acclimatized under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. They are fasted overnight before drug administration with free access to water.[3]

-

Drug Administration: For intravenous studies, Verproside is dissolved in a suitable vehicle (e.g., saline) and administered via the tail vein. For oral studies, the compound is administered by gavage.

-

Sample Collection: Blood samples are collected from the jugular or tail vein at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis. For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces. Bile can be collected via cannulation of the bile duct.[3]

Bioanalytical Method

-

Sample Preparation: Plasma, urine, or bile samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.[4][5]

-

Analytical Technique: The concentration of Verproside and its metabolites in biological samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3][6] This technique offers high sensitivity and selectivity for the accurate determination of drug concentrations.

Pharmacokinetic Analysis

Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the plasma concentration-time curve (AUC) are calculated from the plasma concentration-time data using non-compartmental analysis.

Visualizations

Signaling Pathway of Verproside in Airway Inflammation

Verproside has been shown to exert anti-inflammatory effects by inhibiting the PKCδ signaling pathway.[7]

Caption: Verproside inhibits the PKCδ signaling pathway to reduce inflammation.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of a compound like Verproside.

Caption: A typical workflow for an in vivo pharmacokinetic study.

Conclusion

The available data indicates that Verproside undergoes extensive metabolism and has low oral bioavailability in rats. Its primary metabolic pathways have been identified, and a number of metabolites have been characterized. Further research is warranted to fully elucidate its absorption and distribution characteristics, as well as to investigate its pharmacokinetics in other species, including humans. The inhibitory effect of Verproside on the PKCδ signaling pathway provides a mechanistic basis for its observed anti-inflammatory properties and highlights its potential as a therapeutic candidate. The experimental protocols and analytical methods outlined in this guide provide a framework for future preclinical and clinical investigations into the pharmacokinetics of Verproside.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo metabolism of verproside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phcog.com [phcog.com]

- 4. bioivt.com [bioivt.com]

- 5. UPLC-MS/MS Method for the Determination of Hyperoside and Application to Pharmacokinetics Study in Rat After Different Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC/MS/MS determination and pharmacokinetic study of iridoid glycosides monotropein and deacetylasperulosidic acid isomers in rat plasma after oral administration of Morinda officinalis extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Verproside, the Most Active Ingredient in YPL-001 Isolated from Pseudolysimachion rotundum var. subintegrum, Decreases Inflammatory Response by Inhibiting PKCδ Activation in Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diversoside belongs to the iridoid glycoside class of monoterpenoids, a diverse group of secondary metabolites widely distributed in the plant kingdom, particularly within the Valerianaceae family, which includes the genus Patrinia. While specific research on this compound is limited in publicly available literature, this review provides a comprehensive overview of its chemical nature and the well-documented biological activities of structurally related iridoid glycosides. This technical guide will delve into the anti-inflammatory, anticancer, and neuroprotective properties of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Phytochemistry of Iridoid Glycosides

Iridoid glycosides are characterized by a cyclopentane[c]pyran ring system. They are typically found as glycosides, with a sugar moiety, most commonly glucose, attached at the C-1 position. The structural diversity within this class arises from variations in the cyclopentane (B165970) ring, including the presence of double bonds, hydroxyl groups, and esterified functionalities.

Isolation and Structure Elucidation

The isolation of iridoid glycosides from plant material, such as from species of the Patrinia genus, generally involves the following steps:

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent, such as methanol (B129727) or ethanol, often using techniques like maceration, soxhlet extraction, or ultrasonication.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Iridoid glycosides are often enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Chromatography: The enriched fractions are further purified using various chromatographic techniques, including column chromatography (using silica (B1680970) gel, Sephadex LH-20, or reversed-phase C18), preparative high-performance liquid chromatography (HPLC), and sometimes counter-current chromatography.

-

Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS), often high-resolution mass spectrometry (HRMS).

Biological Activities and Mechanisms of Action

Iridoid glycosides from the Valerianaceae family have demonstrated a wide range of pharmacological activities.[1] The primary activities of interest for drug development are their anti-inflammatory, anticancer, and neuroprotective effects.[1][2]

Anti-inflammatory Activity

Iridoid glycosides have been shown to possess significant anti-inflammatory properties.[3] The primary mechanism involves the inhibition of key inflammatory mediators and signaling pathways.

Mechanism of Action: A key mechanism of the anti-inflammatory action of iridoid glycosides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Iridoid glycosides can inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[5][6]

Additionally, iridoid glycosides can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also involved in the inflammatory response.[4] The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These kinases are activated by various extracellular stimuli and regulate the expression of inflammatory mediators. Iridoid glycosides have been shown to inhibit the phosphorylation of these MAPKs, leading to a downstream reduction in inflammatory responses.[4]

Table 1: In Vitro Anti-inflammatory Activity of Iridoid Glycosides Related to this compound

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Valejatadoid F | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 0.88 | [7] |

| Jatamanvaltrate K | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 0.62 | [7] |

| Compound 6 (from Paederia scandens) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 15.30 | [8] |

| Isovaltrate isovaleroyloxyhydrin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 19.00 | [9] |

| Stenopterin A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 3.93 | [10] |

| Patriscabioin C | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 8.69 | [10] |

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Inhibition Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (iridoid glycosides) for 1-2 hours.

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli (typically at 1 µg/mL) to each well, except for the control group.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite (B80452) Quantification (Griess Assay): After incubation, the supernatant from each well is collected. The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Absorbance Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader.

-

Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of the compound-treated groups with the LPS-stimulated control group. The IC₅₀ value is then determined from the dose-response curve.

References

- 1. The Genus Patrinia: A Review of Traditional Uses, Phytochemical and Pharmacological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]